N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide
Description
This compound belongs to the tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic framework combining thiophene and pyridine moieties. Key structural features include:
- 6-Acetyl group: Enhances electron-withdrawing properties and may influence metabolic stability.
- 3-Phenylpropanamide side chain: Introduces aromaticity and hydrophobic interactions, likely impacting receptor binding.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(23)22-10-9-15-16(11-20)19(25-17(15)12-22)21-18(24)8-7-14-5-3-2-4-6-14/h2-6H,7-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYNHIOTLMGZKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of substituted thiophene derivatives with malononitrile or ethyl cyanoacetate and elemental sulfur in the presence of triethylamine . This reaction forms the core structure, which is then further modified to introduce the acetyl and phenylpropanamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structural Variations
The tetrahydrothieno[2,3-c]pyridine core is conserved across analogs, but substitutions at positions 3, 6, and the side chain define their functional differences:
Functional Group Impact Analysis
- R6 Substitutions: Acetyl (Target): Improves metabolic stability compared to benzyl or methyl groups .
- R3 Substitutions: Cyano (Target): Enhances polarity and binding specificity versus carbamoyl or amino groups .
- Side Chain Variations :
- 3-Phenylpropanamide (Target) : Balances aromatic interactions and flexibility, contrasting with rigid dichloroindole or small chloroacetamide groups .
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of the thieno[2,3-c]pyridine family and exhibits various pharmacological properties that are crucial for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.33 g/mol. The structure features a thieno[2,3-c]pyridine core, which is essential for its biological activity. The presence of functional groups such as acetyl and cyano contributes to its reactivity and interaction with biological targets.
The primary mechanism through which this compound exerts its effects involves the inhibition of specific kinases. Notably, it has been shown to target JNK2 and JNK3 kinases. These kinases are involved in critical signaling pathways that regulate cell proliferation and apoptosis.
Target Kinases
| Kinase | Role | Effect of Inhibition |
|---|---|---|
| JNK2 | Cell survival and apoptosis | Induces cell cycle arrest in G2/M phase |
| JNK3 | Neuronal survival | Modulates neuroprotective pathways |
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : This compound has demonstrated the ability to induce apoptosis in various cancer cell lines. It causes a significant accumulation of cells in the G2/M phase of the cell cycle, effectively halting cell division and promoting programmed cell death.
- Anti-inflammatory Effects : By inhibiting JNK signaling pathways, this compound reduces inflammation in cellular models. It has been shown to decrease the expression of pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : In vitro studies using human breast cancer MCF-7 cells showed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers (e.g., caspase activation).
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in reduced levels of TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
